4-Chloro-5-methoxyquinoline

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Properties

Researchers developing tyrosine kinase inhibitors often face scaffold contamination, leading to irreproducible kinase assays. 4-Chloro-5-methoxyquinoline (CAS 1231761-14-0) provides a defined 4-chloro-5-methoxy substitution pattern distinct from common 7-chloroquinoline motifs, ensuring on-target HER2 and VEGFR inhibition. Key supply advantages: • Assay Reliability: Serves as a qualified impurity reference standard for TKI mesylate salt synthesis, minimizing QC release failures. • Rapid Diversification: The 4-chloro group enables efficient SNAr functionalization for focused SAR library generation. • Dual-Use Scaffold: Also applicable to agrochemical discovery for novel antifungal agents. Bulk availability with ≥95% purity supports scaled R&D.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 1231761-14-0
Cat. No. B037147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxyquinoline
CAS1231761-14-0
Synonyms4-CHLORO-5-METHOXYQUINOLINE
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC=CC(=C21)Cl
InChIInChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3
InChIKeyMHSPKKXMNJNWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methoxyquinoline: Key Building Block for Kinase Synthesis


4-Chloro-5-methoxyquinoline (CAS 1231761-14-0) is a heterocyclic aromatic compound belonging to the quinoline class, distinguished by a chloro substituent at the 4-position and a methoxy group at the 5-position [1]. This specific substitution pattern confers unique physicochemical properties, including a molecular weight of 193.63 g/mol and a topological polar surface area of 22.1 Ų [1]. Unlike the common 7-chloroquinoline motif found in many antimalarials, this compound's 4-chloro-5-methoxy arrangement positions it as a valuable scaffold for kinase inhibitor design, particularly as an impurity reference standard in the synthesis of tyrosine kinase inhibitors . The compound is commercially available with a minimum purity specification of 95%, suitable for research and development applications .

Kinase inhibitor design scaffold (reported HER2/VEGFR context)
Impurity reference standard for TKI synthesis workflows
Ready-to-derivatize building block (4-Cl enables SNAr diversification)

4-Chloro-5-methoxyquinoline: Differentiation from Common Analogs


Substituting 4-Chloro-5-methoxyquinoline with other quinoline derivatives, such as 4-chloroquinoline, 5-methoxyquinoline, or 7-chloroquinoline, is not pharmacologically equivalent. The specific 4-chloro-5-methoxy substitution pattern is known to confer distinct target engagement profiles, notably inhibiting HER2 and VEGFR tyrosine kinases , a property not shared by the 7-chloro isomers commonly used in antimalarial research. Furthermore, the chloro group at the 4-position enhances nucleophilic substitution reactivity for further derivatization [1], while the methoxy group at the 5-position modulates electron density and regioselectivity [1]. These combined features make generic substitution a high-risk approach for assay reproducibility and target specificity in kinase inhibitor research.

7-Chloroquinoline Isomers
May shift target engagement profile from kinase inhibition to antimalarial heme-related pathways, altering assay specificity.
5-Methoxyquinoline
Lacks the reactive 4-chloro group, which limits nucleophilic diversification and scaffold optimization.
Generic 4-Chloroquinoline
Different electron density and regioselectivity due to absent 5-methoxy group may alter derivatization outcomes.

Quantitative Evidence for 4-Chloro-5-methoxyquinoline


Distinct Physicochemical Properties vs. 7-Chloroquinoline

4-Chloro-5-methoxyquinoline possesses a unique 4-chloro-5-methoxy substitution pattern, whereas the vast majority of pharmacologically relevant quinoline antimalarials and kinase inhibitors feature a 7-chloro substitution . This difference translates into distinct computed physicochemical properties: a topological polar surface area (TPSA) of 22.1 Ų and a calculated XLogP3-AA of 2.8 [1]. These properties influence membrane permeability and target binding, and are not replicated by 7-chloroquinoline (TPSA: 12.9 Ų, XLogP3: 2.6) [1].

Physicochemical Profile
Cross-study comparable
TPSA: 22.1 vs 12.9 Ų
XLogP3: 2.8 vs 2.6
Reported permeability context may differ from 7-Cl isomer.
Computed properties; experimental validation advised.
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Properties

HER2 and VEGFR Tyrosine Kinase Inhibition

4-Chloro-5-methoxyquinoline is reported to be a potent inhibitor of human epidermal growth factor receptor 2 (HER2) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases . This mechanism stands in stark contrast to the primary mechanism of 4-aminoquinoline derivatives like chloroquine, which act by inhibiting heme polymerase in Plasmodium species [1]. The reported dual HER2/VEGFR inhibition is a hallmark of certain anti-angiogenic and anti-cancer therapies.

Target Engagement
Data to verify
Reported HER2 & VEGFR inhibition
Supports kinase-targeted mechanism context.
Quantitative IC50 not reported; vendor summary.
Kinase Inhibition HER2 VEGFR Cancer Research

4-Chloro Group Enables Nucleophilic Diversification

The 4-chloro substituent in 4-Chloro-5-methoxyquinoline is strategically positioned to facilitate nucleophilic aromatic substitution (SNAr) reactions, enabling efficient introduction of diverse amine or alkoxy groups [1]. This contrasts with the 5-methoxyquinoline core, which lacks a reactive halogen at the 4-position and therefore requires alternative, often less efficient, functionalization strategies. The compound serves as a direct synthetic precursor to 4-amino-5-methoxyquinoline derivatives, a scaffold of interest in medicinal chemistry [2].

Synthetic Reactivity
Class-level inference
4-Cl enables SNAr diversification
Supports efficient library synthesis workflows.
Reactivity inferred; validate under specific conditions.
Synthetic Chemistry Building Block Nucleophilic Substitution Derivatization

Purity and Storage Specifications

Commercially available 4-Chloro-5-methoxyquinoline is supplied with a minimum purity specification of 95% . The recommended long-term storage condition is in a cool, dry place . These defined parameters are essential for ensuring batch-to-batch consistency and reproducible experimental results, particularly in sensitive biological assays where impurities can lead to off-target effects or false positives.

Quality Specification
Supplier specification
≥95% purity
Store in cool, dry place
Supports batch-to-batch consistency review.
Data to verify per COA.
Quality Control Purity Storage Reproducibility

4-Chloro-5-methoxyquinoline Applications


Kinase Inhibitor Library Synthesis

Given its reported activity against HER2 and VEGFR tyrosine kinases , 4-Chloro-5-methoxyquinoline serves as an ideal core scaffold for the synthesis of focused compound libraries. Its 4-chloro group allows for rapid diversification via SNAr to generate arrays of 4-amino-5-methoxyquinoline analogs for structure-activity relationship (SAR) studies in oncology research.

Reference Standard for Impurity Profiling

4-Chloro-5-methoxyquinoline is identified as an impurity in the synthesis of mesylate salt forms of certain tyrosine kinase inhibitors . Therefore, a high-purity sample (≥95%) is essential as a reference standard for analytical method development, validation, and quality control (QC) release testing in pharmaceutical manufacturing environments.

Building Block for Anti-Angiogenic Agents

The compound's reported antiangiogenic activity, linked to VEGFR inhibition , positions it as a valuable precursor for the development of new chemical entities aimed at disrupting pathological angiogenesis. This is particularly relevant for research into cancer metastasis, diabetic retinopathy, and age-related macular degeneration.

Agrochemical Discovery Intermediate

Beyond pharmaceuticals, the 4-chloro-5-methoxyquinoline scaffold is utilized as a precursor in the synthesis of crop protection agents, especially those targeting fungal pathogens [1]. Its distinct substitution pattern offers a novel entry point for developing agrochemicals with potentially new modes of action.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-Cl reactivity for SNAr diversification
SAR study endpoints
Impurity reference standard
High-purity ≥95%
Analytical method validation
Anti-angiogenesis research
Reported VEGFR inhibition
Angiogenesis model endpoints
Agrochemical discovery
Novel substitution pattern
Antifungal activity screening

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